N-(o-Tolyl)-2-(o-tolylamino)propanamide
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Overview
Description
N-(o-Tolyl)-2-(o-tolylamino)propanamide: is an organic compound characterized by the presence of two o-tolyl groups attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(o-Tolyl)-2-(o-tolylamino)propanamide typically involves the reaction of o-toluidine with 2-bromo-2-methylpropionyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of o-toluidine attacks the carbonyl carbon of the bromide, leading to the formation of the desired amide product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrogen bromide formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability, efficiency, and safety. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(o-Tolyl)-2-(o-tolylamino)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride for halogenation or sulfuric acid for nitration.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of N-(o-tolyl)-2-(o-tolylamino)propylamine.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
N-(o-Tolyl)-2-(o-tolylamino)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(o-Tolyl)-2-(o-tolylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(p-Tolyl)-2-(p-tolylamino)propanamide: Similar structure but with para-substituted tolyl groups.
N-(m-Tolyl)-2-(m-tolylamino)propanamide: Similar structure but with meta-substituted tolyl groups.
Uniqueness
N-(o-Tolyl)-2-(o-tolylamino)propanamide is unique due to the ortho-substitution pattern of the tolyl groups, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its para- and meta-substituted analogs.
Properties
IUPAC Name |
2-(2-methylanilino)-N-(2-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-12-8-4-6-10-15(12)18-14(3)17(20)19-16-11-7-5-9-13(16)2/h4-11,14,18H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJXVGFMRKTRDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(C)C(=O)NC2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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